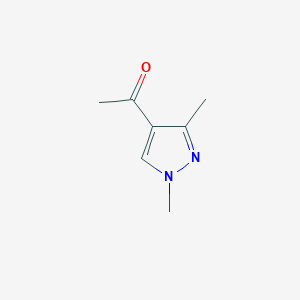
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone
Vue d'ensemble
Description
The compound 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone is a pyrazoline derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazolines are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science.
Synthesis Analysis
The synthesis of pyrazoline derivatives, such as those mentioned in the provided papers, typically involves the reaction of chalcones with hydrazine derivatives under various conditions. For instance, the synthesis of novel (E)-1-aryl-2-(3,5-dimethyl-4-(aryldiazenyl)-1H-pyrazol-1-yl)ethanones was achieved via a solvent-free greener approach, which is indicative of a trend towards more environmentally friendly synthetic methods in organic chemistry .
Molecular Structure Analysis
The molecular structure of pyrazoline derivatives has been extensively studied using both experimental and theoretical methods. X-ray diffraction (XRD) data confirm the geometrical parameters of these molecules, while computational methods such as density functional theory (DFT) provide insights into the electronic structure. For example, the optimized molecular structure and vibrational frequencies of various pyrazoline derivatives have been investigated using Gaussian09 software package, with results in agreement with experimental data .
Chemical Reactions Analysis
Pyrazoline derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The carbonyl group (C=O) is often the site of nucleophilic attack due to its partial negative charge, as indicated by molecular electrostatic potential (MEP) studies . Additionally, the presence of substituents on the phenyl rings can influence the reactivity and the type of chemical reactions these compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. Vibrational spectroscopy, such as FT-IR, provides information on the functional groups present in the molecule. Theoretical calculations, including HOMO-LUMO analysis, help in understanding the charge distribution and potential sites for chemical reactivity. The first hyperpolarizability calculations suggest that these compounds may have applications in nonlinear optics due to their potential to exhibit significant optical responses .
Furthermore, molecular docking studies have shown that these compounds might exhibit inhibitory activity against various proteins, indicating their potential as anti-neoplastic agents. The docking studies also highlight the importance of specific functional groups for the binding affinity to target proteins .
Applications De Recherche Scientifique
1. Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery .
- Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
2. Agrochemistry
- Pyrazoles also have applications in agrochemistry .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of these applications are not provided in the source .
3. Coordination Chemistry
- Pyrazoles are used in coordination chemistry .
- The methods of application or experimental procedures are not specified in the source .
- The outcomes or results of these applications are not provided in the source .
4. Organometallic Chemistry
Safety And Hazards
The safety information for 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJHIUPNDYVERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357116 | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
52773-23-6 | |
| Record name | 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1,3-Dimethyl-1H-pyrazol-4-yl)ethanone hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


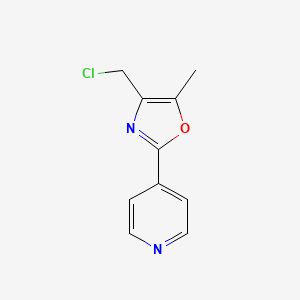
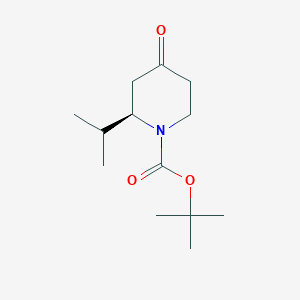
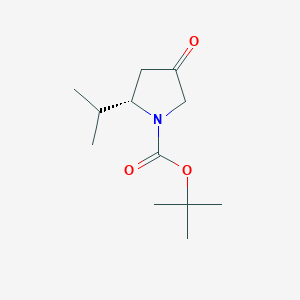
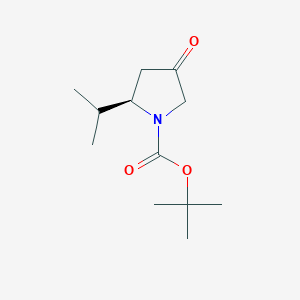
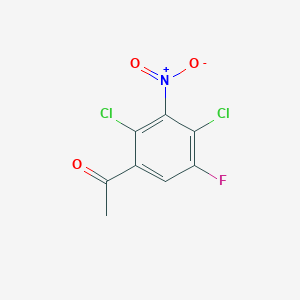
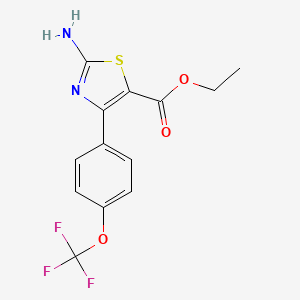
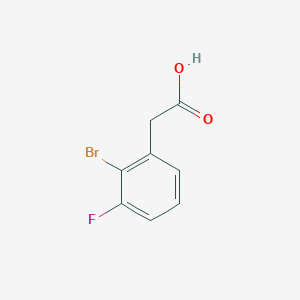
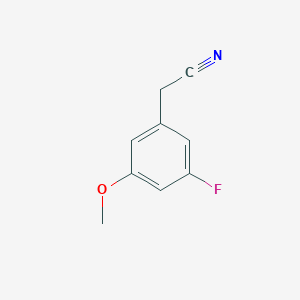
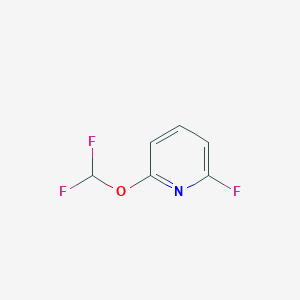
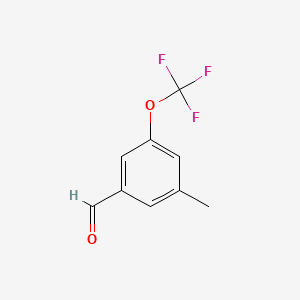
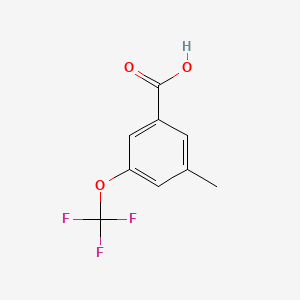

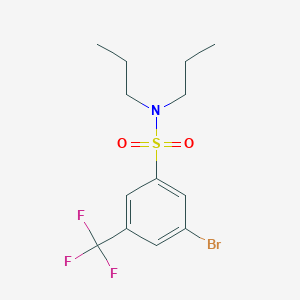
![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)